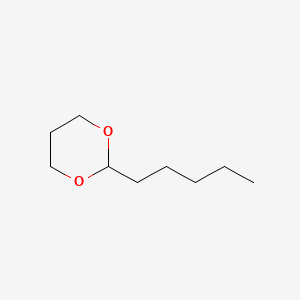
2-Pentyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pentyl-1,3-dioxane is an organic compound with the molecular formula C9H18O2. It is a six-membered heterocyclic compound containing two oxygen atoms at the 1 and 3 positions. This compound is part of the 1,3-dioxane family, which is known for its stability and versatility in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Pentyl-1,3-dioxane can be synthesized through the acetalization of 1,3-diols with aldehydes or ketones. A common method involves the reaction of 1,3-propanediol with pentanal in the presence of an acid catalyst such as toluenesulfonic acid. The reaction is typically carried out under reflux conditions with continuous removal of water to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound often involves similar acetalization reactions but on a larger scale. The use of continuous flow reactors and efficient water removal techniques, such as Dean-Stark apparatus or molecular sieves, ensures high yields and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
2-Pentyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like organolithium compounds (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Organolithium or Grignard reagents in anhydrous conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted dioxanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Pentyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds due to its stability under various reaction conditions.
Biology: Investigated for its potential use in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of 2-pentyl-1,3-dioxane involves its ability to form stable acetal linkages with carbonyl compounds. This stability is due to the resonance stabilization provided by the oxygen atoms in the ring. The compound can act as a protecting group, preventing unwanted reactions at the carbonyl site during complex synthetic processes .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxane: A parent compound with similar stability and reactivity.
1,4-Dioxane: An isomer with different physical properties and industrial applications.
1,3-Dioxolane: A five-membered ring analog with different reactivity patterns.
Uniqueness
2-Pentyl-1,3-dioxane is unique due to its specific pentyl substitution, which imparts distinct physical and chemical properties. This substitution enhances its hydrophobicity and makes it suitable for applications in non-polar environments .
Propiedades
Número CAS |
5663-29-6 |
|---|---|
Fórmula molecular |
C9H18O2 |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
2-pentyl-1,3-dioxane |
InChI |
InChI=1S/C9H18O2/c1-2-3-4-6-9-10-7-5-8-11-9/h9H,2-8H2,1H3 |
Clave InChI |
SMUIAOJZCSQUSN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1OCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


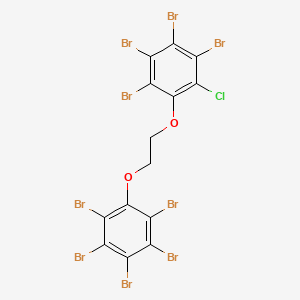


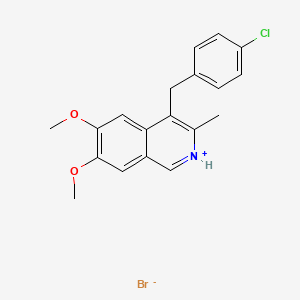
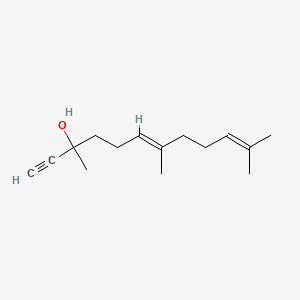
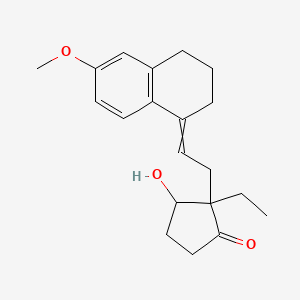


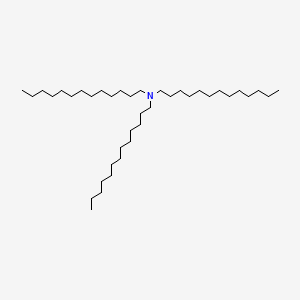
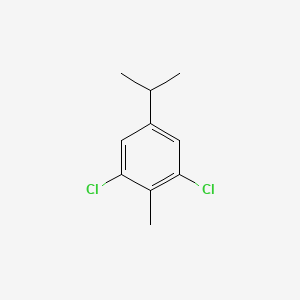
![[amino(azaniumylidene)methyl]-[2-hydroxy-3-(3-methylphenoxy)propyl]azanium;sulfate](/img/structure/B13764273.png)
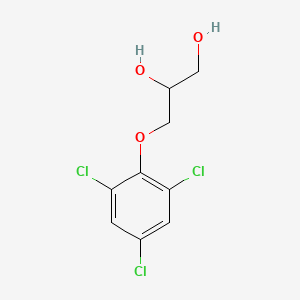
![N,N'-bis[1-isopropyl-2-methylpropyl]ethylenediamine](/img/structure/B13764275.png)

